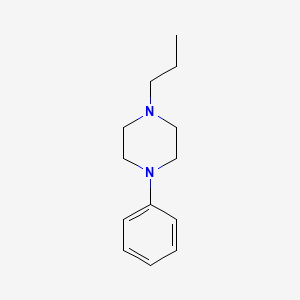

1-Phenyl-4-propylpiperazine

Descripción

Propiedades

IUPAC Name |

1-phenyl-4-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEQRFMTAWGXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Piperazine Derivatives in Medicinal Chemistry Research

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry. smolecule.com Its structural simplicity and versatility make it a privileged scaffold in drug discovery and development. smolecule.comontosight.ai The two nitrogen atoms provide sites for chemical modification, allowing for the creation of a vast library of derivatives with diverse pharmacological activities. nih.govnih.gov This adaptability enables chemists to fine-tune properties such as solubility, bioavailability, and target affinity, which are critical for developing effective therapeutic agents. ontosight.ainih.gov

Piperazine derivatives have demonstrated a broad spectrum of biological activities, leading to their incorporation into a wide array of clinically used drugs. nih.govresearchgate.net These compounds are known to interact with various biological targets, including receptors and enzymes in the central nervous system (CNS), making them valuable for treating neurological and psychiatric disorders. nih.govgoogle.comresearchgate.net Their applications extend to acting as antipsychotics, antidepressants, anxiolytics, and antihistamines. nih.govresearchgate.net Furthermore, research has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.nethabitablefuture.orgresearchgate.net The ability of the piperazine ring to improve the pharmacokinetic properties of drug candidates further solidifies its importance in the quest for new and improved medicines. researchgate.net

An Overview of the Research Landscape for 1 Phenyl 4 Propylpiperazine

General Synthetic Strategies for Piperazine (B1678402) Scaffolds

The piperazine ring is a prevalent N-heterocycle in pharmaceuticals, making its synthesis a key focus in medicinal chemistry. thieme-connect.comthieme.de General strategies for constructing the piperazine scaffold are diverse and can be broadly categorized.

Alkylation Approaches for N-Substituted Piperazines

N-alkylation is a fundamental method for producing N-substituted piperazines. thieme-connect.com This typically involves the reaction of piperazine with alkyl halides or sulfonates through nucleophilic substitution. mdpi.com Another significant approach is reductive amination, where piperazine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com The reduction of carboxyamides also serves as a viable route to N-alkylated piperazines. mdpi.com

It's important to note that direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products, which can be challenging to separate. google.com To circumvent this, one nitrogen atom can be temporarily blocked with a protecting group, allowing for selective alkylation of the other nitrogen. The protecting group is subsequently removed to yield the mono-N-alkyl piperazine. google.com

A simplified, one-pot method for synthesizing monosubstituted piperazines involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate). This protonation effectively protects one of the secondary nitrogen atoms, preventing disubstitution and allowing for the selective reaction at the other nitrogen with various reagents. mdpi.com

A classic method for preparing mono-N-alkyl piperazines involves the condensation of diethanolamine (B148213) or its C-alkyl derivatives with a primary alkyl amine, such as propylamine, in the presence of a dehydration catalyst like alumina-nickel or Raney nickel at elevated temperatures. google.com

Alkylation Approaches for N-Substituted Piperazines

| Method | Description | Reagents | Key Features |

| Nucleophilic Substitution | Direct reaction of piperazine with an alkylating agent. mdpi.com | Alkyl halides, alkyl sulfonates. mdpi.com | Can produce mixtures of mono- and di-substituted products. google.com |

| Reductive Amination | Reaction of piperazine with a carbonyl compound followed by reduction. mdpi.com | Aldehydes, ketones, sodium triacetoxyborohydride. mdpi.com | A common and versatile method. |

| Reduction of Carboxyamides | Reduction of an amide derivative of piperazine. mdpi.com | Reducing agents. | Provides an alternative route to N-alkylation. |

| Protected Piperazine Alkylation | One nitrogen is protected to allow for selective alkylation of the other. google.com | Protecting groups (e.g., Boc, Cbz), alkylating agents. | Avoids di-substitution, but requires extra protection/deprotection steps. google.com |

| In-situ Protonation | One nitrogen is protonated in-situ to prevent di-substitution. mdpi.com | Piperazine, acid (e.g., HCl, acetic acid), alkylating agent. | Simplified one-pot procedure for monosubstitution. mdpi.com |

| Condensation of Diethanolamine | Reaction of diethanolamine with a primary amine. google.com | Diethanolamine, primary alkyl amine (e.g., propylamine), dehydration catalyst (e.g., Raney nickel). google.com | A classical method for mono-N-alkyl piperazines. google.com |

N-Arylation Methods for Phenylpiperazine Formation

The formation of N-arylpiperazines, a key structural motif in many bioactive compounds, is commonly achieved through several established methods. mdpi.comgoogle.com These include the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is a powerful tool for forming the C-N bond between an aryl halide and piperazine. mdpi.comnih.gov This method is widely used due to its high efficiency and functional group tolerance. mdpi.com For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a precursor for some pharmaceuticals, can be accomplished via a Buchwald-Hartwig reaction between N-Boc-piperazine and 1-bromo-2,3-dichlorobenzene, followed by acidic removal of the Boc protecting group. mdpi.com

The Ullmann-Goldberg reaction, which utilizes a copper catalyst, is another classic method for N-arylation. mdpi.com Nucleophilic aromatic substitution is also a viable route, particularly when the aromatic ring is activated by electron-withdrawing groups. google.comgoogle.com

Transition-metal-free N-arylation methods have also been developed. One such method involves the reaction of an aryl halide with piperazine in the presence of a strong base. google.comgoogleapis.com

N-Arylation Methods for Phenylpiperazine Formation

| Method | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base. mdpi.comnih.gov | Highly efficient, wide substrate scope, and good functional group tolerance. mdpi.com |

| Ullmann-Goldberg Reaction | Copper catalyst, base. mdpi.com | A classical method for C-N bond formation. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide, piperazine. mdpi.comgoogle.com | Effective for activated aromatic systems. google.com |

| Transition-Metal-Free N-Arylation | Strong base. google.comgoogleapis.com | Avoids the use of potentially toxic and expensive metal catalysts. google.com |

Palladium-Catalyzed Cross-Coupling Reactions in 1-Phenyl-4-propylpiperazine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orgnih.gov In the context of 1-phenyl-4-propylpiperazine synthesis, these reactions, especially the Buchwald-Hartwig amination, are crucial for the N-arylation step to form the phenylpiperazine core. mdpi.comscispace.com

The mechanism of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. Subsequent reaction with the amine (piperazine) and reductive elimination yields the desired N-arylpiperazine and regenerates the Pd(0) catalyst. nobelprize.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. nih.gov

Synthesis of 1-Phenyl-4-propylpiperazine and its Analogues

Specific Reaction Pathways for 1-Phenyl-4-propylpiperazine Synthesis

The synthesis of 1-phenyl-4-propylpiperazine typically involves a two-step process: the formation of the N-phenylpiperazine core followed by the introduction of the propyl group at the N4 position.

One common route begins with the N-arylation of piperazine with an appropriate phenyl electrophile, such as a halobenzene, often utilizing a palladium-catalyzed Buchwald-Hartwig reaction as previously described. mdpi.comnih.gov

Once 1-phenylpiperazine (B188723) is obtained, the propyl group can be introduced via N-alkylation. This can be achieved through several methods:

Direct Alkylation: Reaction of 1-phenylpiperazine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) in the presence of a base.

Reductive Amination: Reaction of 1-phenylpiperazine with propionaldehyde (B47417) in the presence of a reducing agent like sodium cyanoborohydride.

Alternatively, the synthesis can commence with the alkylation of piperazine with a propyl group, followed by N-arylation of the resulting 1-propylpiperazine. However, this approach can be complicated by the potential for di-alkylation of the initial piperazine.

A study on pyrimidine (B1678525) derivatives reported the synthesis of various piperazine-containing compounds, including those with a 4-propylpiperazine moiety. nih.gov In this work, secondary amines, including 4-propylpiperazine, were reacted with a chloroacetyl amide intermediate in DMF to yield the desired products. nih.gov

Derivatization Strategies for Structural Modification of 1-Phenyl-4-propylpiperazine

The 1-phenyl-4-propylpiperazine scaffold offers multiple sites for structural modification, allowing for the generation of diverse analogues. thieme.demdpi.comresearchgate.netbohrium.com

Modifications at the Phenyl Ring: The phenyl group can be substituted with various functional groups to explore structure-activity relationships. The introduction of substituents at the ortho, meta, or para positions can significantly influence the electronic and steric properties of the molecule. researchgate.net For instance, the introduction of an ortho-substituent on the phenyl ring has been shown to increase the basicity of the N4 nitrogen, an effect attributed to steric and conformational factors. researchgate.net

Modifications at the Piperazine Ring: While less common, C-H functionalization of the piperazine ring itself is an emerging area of research. thieme.debohrium.com This allows for the introduction of substituents directly onto the carbon framework of the heterocycle, expanding the accessible chemical space. bohrium.com

A general strategy for creating a library of monosubstituted piperazines involves a one-pot reaction of protonated piperazine with various electrophiles, catalyzed by metal ions supported on a polymeric resin. mdpi.com This approach facilitates the synthesis of a wide range of derivatives in high yields. mdpi.com

Derivatization Strategies for 1-Phenyl-4-propylpiperazine

| Modification Site | Strategy | Examples of Modifications | Potential Impact |

| Phenyl Ring | Electrophilic or nucleophilic aromatic substitution | Halogens, alkyl groups, alkoxy groups, nitro groups | Altered electronic properties, steric hindrance, and receptor interactions. researchgate.net |

| Propyl Chain | Variation of the alkylating agent | Shorter or longer alkyl chains, branched chains, chains with terminal functional groups | Modified lipophilicity, conformational flexibility. |

| Piperazine Ring | C-H functionalization | Alkylation, arylation | Introduction of new substitution patterns directly on the heterocycle. thieme.debohrium.com |

| N4-Nitrogen | Replacement of the propyl group | Other alkyl or aryl groups, acyl groups | Altered basicity and overall pharmacological profile. |

This article focuses on the analytical and spectroscopic methods used to characterize the chemical compound 1-Phenyl-4-propylpiperazine and its derivatives. The positive identification and confirmation of the molecular structure of newly synthesized compounds are foundational to chemical research. A suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry, and elemental analysis, are employed to provide a comprehensive characterization of these molecules. Each method offers unique insights into the compound's structure, purity, and elemental composition.

Pharmacological Profile and Mechanism of Action Studies of 1 Phenyl 4 Propylpiperazine in Preclinical Models

Ligand-Receptor Interactions of 1-Phenyl-4-propylpiperazine

1-Phenyl-4-propylpiperazine and its analogs exhibit a complex binding profile, interacting with multiple receptor systems, including dopaminergic, serotonergic, sigma, and histamine (B1213489) receptors. The affinity and selectivity for these targets are influenced by the specific chemical structure of the molecule.

Dopaminergic Receptor (D1, D2, D3, D4) Affinity and Selectivity

Research indicates that 1-Phenyl-4-propylpiperazine and related compounds have a notable affinity for dopamine (B1211576) receptors, particularly the D2-like subfamily (D2, D3, and D4). nih.govmdpi.com The affinity for these receptors can be modulated by structural modifications to the phenylpiperazine scaffold. nih.gov

Studies on a series of 4-phenylpiperazines revealed that these compounds can act as D2 receptor ligands. nih.govresearchgate.net Specifically, 1-Phenyl-4-propylpiperazine has been shown to bind to the human D2S receptor with a Ki value of 470 nM. ucsd.edu The D2-like receptors, which include D2, D3, and D4 subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological functions in the central nervous system. nih.govmdpi.com The high degree of amino acid sequence homology among the D2-like receptors, especially in the orthosteric binding site, presents a challenge in developing subtype-selective ligands. nih.gov

The N-phenylpiperazine moiety is a common feature in ligands designed to target D3 receptors with high affinity and selectivity over D2 receptors. nih.govmdpi.com The selectivity of these compounds is often attributed to the ability of the N-phenylpiperazine group to occupy the orthosteric binding site of both D2 and D3 receptors, while other parts of the molecule interact with a unique secondary binding pocket in the D3 receptor. nih.gov Extending the alkyl chain from the N-phenylpiperazine, such as in N-n-butyl analogues, has been shown to improve binding affinities for both D3 and D2 receptors into the low nanomolar range. nih.gov

Some piperazinyl-propyl-pyrazole derivatives have demonstrated high selectivity for the D4 receptor over other dopamine receptor isotypes like D2 and D3. google.com

| Receptor Subtype | Binding Affinity (Ki) | Species/Assay Condition |

| D2 | 470 nM | Human D2S receptor expressed in HEK293 cells ucsd.edu |

Serotonergic Receptor (5-HT1A, 5-HT2A, 5-HT7) Binding Profiles

Arylpiperazine derivatives are known to interact with various serotonin (B10506) (5-HT) receptors, and the specific binding profile can be fine-tuned through structural modifications. nih.gov

Research on arylpiperazine derivatives has identified compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov For instance, certain long-chain arylpiperazines have been designed to achieve a desired affinity profile at these receptors for potential therapeutic applications. nih.gov The affinity for the 5-HT1A receptor can be high, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

The structure-activity relationship of these compounds is complex. For example, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, various substituents on the aryl group linked to the piperazine (B1678402) ring were shown to influence affinity and activity at the 5-HT7 receptor. acs.org Some lipophilic substituents resulted in high-affinity agonists, while others led to antagonists. acs.org

Furthermore, some piperazinyl-propyl-pyrazole derivatives, while selective for the D4 dopamine receptor, showed relatively poor affinity for most serotonin receptors, with the exception of the 5-HT2A receptor. google.com

Sigma Receptor (σ1, σ2) Binding Characteristics

1-Phenyl-4-propylpiperazine has been identified as a sigma receptor binding compound. google.com It demonstrates affinity for the sigma-1 (σ1) receptor in guinea pig brain membranes with a Ki of 74 nM. ucsd.edu

The piperazine moiety is a structural feature found in many ligands that interact with sigma receptors. acs.orgacs.org Studies have explored how modifications to the piperazine structure influence binding affinity and selectivity for σ1 and σ2 receptors. acs.orgnih.gov For example, in one study, a piperazine derivative showed a lack of activity at the H3 receptor but was very active at both sigma receptors, with a Ki of 7.6 nM for σ1R and 27 nM for σ2R. acs.org

The length of the alkyl chain attached to the piperazine can also impact sigma receptor affinity. Shortening a phenylpentyl chain to a phenylpropyl chain has been shown to retain high affinity for sigma receptors. scielo.br Phenylpropylpiperidines, which are structurally related to phenylpropylpiperazines, tend to show a preference for σ2 receptors. researchgate.net

| Receptor Subtype | Binding Affinity (Ki) | Species/Assay Condition |

| Sigma-1 (σ1) | 74 nM | Guinea pig brain membranes ucsd.edu |

Histamine H3 Receptor Ligand Properties

The piperazine scaffold is a key structural element in the development of histamine H3 receptor (H3R) ligands. bohrium.com Replacing the imidazole (B134444) ring of early H3R ligands with a piperazine moiety was a significant step in discovering new compounds with favorable properties. bohrium.com

Studies have shown that some piperazine derivatives can act as high-affinity histamine H3 receptor antagonists. acs.org In some series of compounds, the piperazine moiety is crucial for H3R activity, and its replacement with other structures can lead to a loss of affinity. acs.orgnih.gov For instance, comparing a piperidine (B6355638) derivative to its piperazine analogue revealed that the piperazine derivative was highly selective for the H3R. nih.gov The pKa values of 1-aryl-4-propylpiperazines, which can influence their interaction with receptors, have been reported to range from 7.59 to 8.39. acs.orgnih.gov

Interactions with Other Neurotransmitter Systems and Molecular Targets

In addition to the primary targets discussed above, 1-Phenyl-4-propylpiperazine and its derivatives can interact with other neurotransmitter systems. For example, 1-Phenyl-4-propylpiperazine has been shown to have an affinity for the rat monoamine oxidase A (MAO-A) with a Ki of 47000 nM. ucsd.edu

Furthermore, some N-substituted piperazine derivatives have been investigated for their potential to act on cancer resistance proteins, such as P-glycoprotein (Pgp), in addition to their activity at the histamine H3 receptor. bohrium.com Certain phenyl-substituted piperazine derivatives have also been identified as dopamine transporter (DAT) inhibitors. nih.gov The ability of these compounds to interact with multiple targets highlights the complexity of their pharmacological profile.

Preclinical Pharmacodynamic Investigations of 1-Phenyl-4-propylpiperazine

Preclinical studies have investigated the in vivo effects of 1-Phenyl-4-propylpiperazine. In one study, the compound was found to reduce behavioral activity in non-pre-treated animals. google.com Specifically, at a dose of 33 μmol/kg administered subcutaneously, it reduced locomotor activity from 3370 ± 227 cm/60 min in control animals to 1923 ± 204 cm/60 min. google.com This effect is in contrast to some other dopaminergic modulators that may induce behavioral activation. google.com

The pharmacodynamic effects of related piperazine derivatives are often linked to their multi-target engagement. For instance, compounds acting on both histamine H3 and sigma-1 receptors have shown promising antinociceptive activity in vivo. acs.org The unique "dopaminergic stabilizer" characteristics observed with some related compounds, which differ from classic D2 antagonists and partial agonists, are attributed to a combination of factors including their kinetic profile and lack of intrinsic activity at the D2 receptor. nih.gov

In Vitro Functional Assays for Receptor Efficacy

In vitro studies have been conducted to determine the binding affinity and functional activity of 1-Phenyl-4-propylpiperazine at various receptors. These assays are crucial for understanding the compound's potential therapeutic actions and its molecular targets.

Research has shown that 1-Phenyl-4-propylpiperazine and its analogs exhibit affinity for several key receptors in the central nervous system. For instance, studies on a series of 1-aryl-4-propylpiperazines revealed pKa values ranging from 7.59 to 8.39 for the N-CH2-CH2 moiety. nih.gov The affinity of these compounds can be influenced by substitutions on the phenyl ring. nih.gov

Binding assays have demonstrated that 1-Phenyl-4-propylpiperazine binds to the dopamine D2 receptor and the sigma-1 receptor. ucsd.edu Specifically, one study reported a Ki value of 470 nM for the displacement of [3H]7-OH-DPAT from the human D2S receptor high-affinity site expressed in HEK293 cells. ucsd.edu For the sigma-1 receptor in guinea pig brain membranes, a Ki of 74 nM was observed. ucsd.edu The binding affinity for both D2 and D3 receptors appears to improve as the alkyl chain length increases from N-phenylpiperazine to N-n-butyl analogs, suggesting that hydrophobic interactions contribute to this enhancement. nih.gov

Furthermore, derivatives of phenylpiperazine have been investigated for their activity at serotonin receptors. For example, compound EP-42, a phenylpiperazine pyrrolidin-2-one derivative, showed a strong affinity for the 5-HT1A receptor with a Ki of 24.5 nM, while compound EP-50 had the strongest affinity for the 5-HT2 receptor with a Ki of 109.1 nM. nih.gov

The table below summarizes the in vitro receptor binding affinities for 1-Phenyl-4-propylpiperazine and related compounds.

| Compound | Receptor | Affinity (Ki) | Cell/Tissue Type | Reference |

| 1-Phenyl-4-propylpiperazine | Dopamine D2 | 470 nM | Human D2S in HEK293 cells | ucsd.edu |

| 1-Phenyl-4-propylpiperazine | Sigma-1 | 74 nM | Guinea pig brain membranes | ucsd.edu |

| EP-42 (phenylpiperazine derivative) | 5-HT1A | 24.5 nM | Not specified | nih.gov |

| EP-50 (phenylpiperazine derivative) | 5-HT2 | 109.1 nM | Not specified | nih.gov |

Evaluation of Neurotransmission Modulation in Preclinical Models

The modulation of neurotransmitter systems by 1-Phenyl-4-propylpiperazine and its derivatives has been a key area of investigation in preclinical models. These studies aim to elucidate how these compounds alter the complex signaling pathways in the brain.

Dopamine is a primary neurotransmitter system influenced by phenylpiperazine compounds. google.com Many piperazine derivatives exert their effects by interacting with monoamine pathways, which include dopamine. researchgate.netresearchgate.net For instance, some 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives have been developed as dopamine D2 receptor ligands. researchgate.net The compound pridopidine, a 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, acts as a dopamine stabilizer. researchgate.net It functions as a competitive antagonist with a fast dissociation rate from the D2 receptor and lacks intrinsic activity at this receptor in vitro. researchgate.net

The serotonergic system is another critical target. Many piperazine compounds interact with serotonin receptors or reuptake mechanisms. researchgate.net This interaction is believed to be a significant contributor to the antidepressant-like effects observed with some phenylpiperazine derivatives. researchgate.net

Furthermore, some piperazine-based compounds have been found to modulate the histamine H3 receptor, which in turn regulates the release of other neurotransmitters. nih.govacs.org The sigma-1 receptor, a protein that modulates the signaling of other proteins, is also a target for some phenylpiperazine analogs. nih.gov Sigma-1 receptor antagonists have shown potential in models of neuropathic pain. nih.gov

The table below provides a summary of the neurotransmitter systems modulated by 1-Phenyl-4-propylpiperazine and related compounds in preclinical studies.

| Compound/Derivative Class | Neurotransmitter System Modulated | Observed Effect | Preclinical Model | Reference |

| 1-Phenyl-4-propylpiperazine | Dopamine | Modulator of dopamine neurotransmission | Not specified | google.com |

| Phenylpiperazine derivatives | Monoamine pathways (including dopamine and serotonin) | Activation of pathways | General | researchgate.netresearchgate.net |

| Pridopidine (a 4-phenylpiperidine derivative) | Dopamine D2 | Competitive antagonism, functional state-dependent antagonism | In vitro and in vivo models | researchgate.net |

| Phenylpiperazine pyrrolidin-2-one derivatives | Serotonin (5-HT1A and 5-HT2 receptors) | Binding affinity | In vitro | nih.gov |

| Piperidine-based ligands | Histamine H3, Sigma-1 | High affinity binding | In vitro | nih.govacs.org |

Behavioral Phenotypes in Animal Models Relevant to Central Nervous System Research

The behavioral effects of 1-Phenyl-4-propylpiperazine and related compounds have been extensively studied in various animal models to assess their potential for treating central nervous system disorders.

Modulation of Locomotor Activity

The effect of 1-Phenyl-4-propylpiperazine on locomotor activity has been a subject of preclinical investigation. One study found that 1-Phenyl-4-propylpiperazine, described as a sigma receptor binding compound, reduced behavioral activity in non-pre-treated animals. google.com This suggests a potential for inducing hypolocomotion, which is a decrease in spontaneous movement. wikipedia.org

In contrast, other phenylpiperazine and phenylpiperidine derivatives have shown different effects on locomotor activity. For example, pridopidine, a dopamine stabilizer, has been shown to counteract hyperactivity induced by psychostimulants like d-amphetamine. researchgate.net Interestingly, it can also enhance locomotor activity in animals with low baseline psychomotor activity. researchgate.net

Many piperazine derivatives are known to influence locomotor activity through their interaction with various neurotransmitter systems. wikipedia.org For instance, stimulation of locomotor activity can be mediated by increased signaling in the nucleus accumbens, a key brain region for motivated behavior. wikipedia.org Conversely, decreased locomotor activity can be produced by sedative agents and certain serotonergic agents. wikipedia.org

The table below summarizes the effects of 1-Phenyl-4-propylpiperazine and related compounds on locomotor activity in animal models.

| Compound/Derivative | Effect on Locomotor Activity | Animal Model | Reference |

| 1-Phenyl-4-propylpiperazine | Reduced behavioral activity | Non-pre-treated animal | google.com |

| Pridopidine | Counteracts hyperactivity, enhances activity in low-activity animals | Rodent models | researchgate.net |

| Phenylpiperazine pyrrolidin-2-one derivatives | Significantly suppressed spontaneous locomotor activity | Mice | nih.gov |

| (4-phenylpiperazin-1-yl) (quinoxalin-3-yl) methanone (B1245722) (4a) | No significant effect on baseline locomotor activity | Mice | nih.gov |

Antidepressant-like Effects in Rodent Models

Several studies have investigated the antidepressant-like potential of phenylpiperazine derivatives in rodent models. The forced swim test and the tail suspension test are commonly used behavioral paradigms to assess such effects. uni-regensburg.de

One study demonstrated that compound EP-65, a phenylpiperazine pyrrolidin-2-one derivative, exhibited strong antidepressant-like activity in the forced swimming test in mice, with an effect stronger than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov Other derivatives in the same series also showed significant, though weaker, antidepressant-like activity. nih.gov

Another compound, (4-phenylpiperazin-1-yl) (quinoxalin-3-yl) methanone (4a), a novel 5-HT3 receptor antagonist, also produced antidepressant-like effects in the forced swim test in mice without affecting baseline locomotion. nih.gov This suggests that the observed effects are not simply due to central nervous system stimulation. nih.gov

The mechanisms underlying these antidepressant-like effects are thought to involve the modulation of monoamine neurotransmitter systems, particularly the serotonergic system. researchgate.net Many piperazine derivatives have been researched for their potential as antidepressants due to their activity on these pathways. researchgate.net

The table below presents findings on the antidepressant-like effects of phenylpiperazine derivatives in rodent models.

| Compound/Derivative | Behavioral Test | Observed Effect | Animal Model | Reference |

| EP-65 (phenylpiperazine derivative) | Forced Swimming Test | Strong antidepressant-like activity | Mice | nih.gov |

| (4-phenylpiperazin-1-yl) (quinoxalin-3-yl) methanone (4a) | Forced Swimming Test | Antidepressant-like effects | Mice | nih.gov |

| mGluR7 knockout mice | Forced Swim Test, Tail Suspension Test | Less behavioral immobility (antidepressant-like) | Mice | uni-regensburg.de |

Anxiolytic Potentials in Preclinical Settings

The potential anxiolytic (anxiety-reducing) effects of phenylpiperazine derivatives have also been explored in preclinical studies. Animal models such as the elevated plus maze and the light-dark box test are frequently used to evaluate anxiolytic activity. uni-regensburg.de

Research on mice with a targeted deletion of the mGluR7 gene, a metabotropic glutamate (B1630785) receptor, has provided insights into the role of this receptor in anxiety-like behaviors. uni-regensburg.de These knockout mice displayed anxiolytic activity in several behavioral tests, including the light-dark box and the elevated plus maze. uni-regensburg.de This suggests that drugs acting on mGluR7 may have potential as anxiolytics. uni-regensburg.de

Many piperazine derivatives have been investigated for their anxiolytic properties, often linked to their interaction with the monoamine system. researchgate.netresearchgate.net For example, buspirone, a well-known anxiolytic drug, is a piperazine derivative. researchgate.net The development of new piperazine compounds with putative anxiolytic-like profiles is an active area of research. researchgate.net

The table below summarizes the anxiolytic potential of compounds related to 1-Phenyl-4-propylpiperazine in preclinical models.

| Compound/Model | Behavioral Test | Observed Effect | Animal Model | Reference |

| mGluR7 knockout mice | Light-Dark Box, Elevated Plus Maze | Anxiolytic activity | Mice | uni-regensburg.de |

| Piperazine derivatives (general) | Various anxiolytic models | Potential anxiolytic effects | General | researchgate.netresearchgate.net |

Antipsychotic-like Activities in Animal Models

The potential antipsychotic-like effects of phenylpiperazine derivatives are another area of significant research interest. Animal models of psychosis often involve inducing hyperlocomotion with drugs like amphetamine or NMDA receptor antagonists, which can be reversed by antipsychotic medications. wikipedia.org

All currently available antipsychotic drugs act by blocking dopamine neurotransmission, particularly at the D2 receptor. nih.gov Phenylpiperazine derivatives that act as D2 receptor antagonists or partial agonists are therefore of interest for their potential antipsychotic properties. researchgate.net For example, pridopidine, a dopamine stabilizer, has been shown to decrease hyperlocomotion induced by amphetamine or the NMDA receptor antagonist MK-801, which is consistent with an antipsychotic-like action. researchgate.net

The development of valid and reliable animal models is crucial for screening and developing new antipsychotic drugs. tau.ac.il These models should ideally be able to differentiate between typical and atypical antipsychotics and have relevance to the clinical condition of schizophrenia. tau.ac.il

The table below highlights the antipsychotic-like activities of compounds related to 1-Phenyl-4-propylpiperazine in animal models.

| Compound/Derivative | Animal Model | Observed Effect | Relevance | Reference |

| Pridopidine | Amphetamine- or MK-801-induced hyperlocomotion | Decreased hyperlocomotion | Antipsychotic-like action | researchgate.net |

| General Antipsychotics | Various models (e.g., latent inhibition) | Reversal of induced psychosis-like behaviors | Screening for antipsychotic potential | tau.ac.il |

| Dopamine Receptor Antagonists | Models of hyperlocomotion | Reversal of hyperlocomotion | Antipsychotic effect | wikipedia.org |

Antinociceptive and Analgesic Properties

The piperazine scaffold is a recognized pharmacophore in the development of novel analgesic agents. nih.gov Derivatives of 1-phenylpiperazine (B188723) have been investigated for their potential to alleviate pain, with research indicating that their mechanisms often involve interaction with key receptors in the central nervous system, such as sigma (σ) receptors and histamine H3 receptors, which are implicated in pain modulation. nih.govacs.org

Studies on dual-target ligands have highlighted the potential of molecules that interact with both histamine H₃ and σ₁ receptors for treating nociceptive and neuropathic pain. nih.gov For instance, certain piperidine-based derivatives, which are structurally related to phenylpiperazines, have shown promising antinociceptive activity in vivo. acs.org The replacement of a piperidine ring with a piperazine moiety in some ligand series has been shown to critically affect the affinity for the σ₁ receptor, which is a key target in pain pathways. acs.orgacs.org For example, in one series, a piperidine derivative showed high affinity for both H₃ and σ₁ receptors, whereas its direct piperazine analogue was highly selective for the H₃ receptor with significantly reduced σ₁ affinity. acs.org

Furthermore, the investigation of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), a derivative featuring the core piperazine structure, demonstrated significant antinociceptive effects in the formalin test in mice. nih.gov This effect was observed in both the neurogenic and inflammatory phases of the test, suggesting a complex mechanism of action. nih.gov The antinociceptive properties of LQFM-008 were found to be mediated through the serotonergic pathway. nih.gov While these findings relate to derivatives, they underscore the potential of the 1-phenylpiperazine core structure in the design of new analgesic drugs.

Structure-Activity Relationship (SAR) Studies of 1-Phenyl-4-propylpiperazine and its Derivatives

Elucidation of Structural Determinants for Receptor Affinity

The affinity of 1-phenylpiperazine derivatives for various receptors is profoundly influenced by specific structural features, including the substitution pattern on the N-1 phenyl ring, the nature of the N-4 substituent, and the conformation of the piperazine ring itself. nih.govtandfonline.com Extensive structure-activity relationship (SAR) studies have been conducted to map these determinants, primarily for serotonin (5-HT), dopamine (D), and sigma (σ) receptors.

N-1 Phenyl Ring Substitution: Substituents at the ortho or meta positions of the phenyl group are reported to be crucial for high affinity towards the 5-HT1A receptor. tandfonline.com For dopamine D3 receptor (D3R) selective compounds, modifications on the phenyl ring lead to distinct binding modes within the orthosteric binding site (OBS). nih.gov The protonated nitrogen of the piperazine ring consistently forms a salt bridge with the key aspartate residue (Asp110) in the D3R, while the substituted phenyl ring explores different regions of the binding pocket. nih.gov

N-4 Alkyl Chain: The length and nature of the alkyl chain at the N-4 position are critical for affinity and selectivity. For a series of D3R and D2R ligands, extending the N-alkyl chain from a methyl to an n-butyl group progressively enhanced binding affinities from high to low nanomolar levels, suggesting favorable hydrophobic interactions within the receptor. nih.gov In another series of 1-phenyl-4-[ω-(tetralinyl)alkyl]piperazines, a three-membered alkyl chain (propyl) was found to be optimal for high affinity and selectivity for the 5-HT1A receptor. nih.gov

Piperazine Ring vs. Other Heterocycles: The piperazine ring itself is a critical structural element. Its replacement with a piperidine moiety can dramatically alter receptor affinity profiles. In one study comparing dual histamine H3 and sigma-1 receptor ligands, the piperidine-containing compound had high affinity for both receptors, while its direct piperazine analogue (replacing piperidine with piperazine) lost most of its affinity for the sigma-1 receptor, indicating the piperidine nitrogen is a key pharmacophoric element for that target. acs.orgacs.org

The table below summarizes binding affinity data for various 1-phenylpiperazine derivatives at different receptors, illustrating the impact of structural modifications.

| Compound/Derivative | Modification | Receptor | Affinity (Ki or IC50, nM) | Reference |

| 1-Phenylpiperazine derivative | N-4: 3-(5-methoxytetralin-1-yl)propyl | 5-HT1A | 0.50 | nih.gov |

| 1-(3-Benzisothiazolyl)-piperazine derivative | N-1: 3-Benzisothiazolyl; N-4: Propyl-tetralin derivative | 5-HT1A | Subnanomolar | nih.gov |

| 1-(1-Naphthalenyl)-piperazine derivative | N-1: 1-Naphthalenyl; N-4: Propyl-tetralin derivative | 5-HT1A | Subnanomolar | nih.gov |

| 1-Cyclohexyl-piperazine derivative | N-1: Cyclohexyl; N-4: Propyl-tetralin derivative | 5-HT1A | Low affinity | nih.gov |

| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine (Pridopidine) | Piperazine replaced by piperidine; Phenyl at C-4; Propyl at N-1 | D2 | 7500 | researchgate.net |

| KSK67 (Piperazine derivative) | Complex N-1 and N-4 substitutions | H₃ | 7.9 | acs.org |

| KSK67 (Piperazine derivative) | Complex N-1 and N-4 substitutions | σ₁ | 2958 | acs.org |

| KSK68 (Piperidine analogue of KSK67) | Piperazine replaced by piperidine | H₃ | 7.7 | acs.org |

| KSK68 (Piperidine analogue of KSK67) | Piperazine replaced by piperidine | σ₁ | 4.5 | acs.org |

This table is for illustrative purposes and synthesizes data from multiple studies on related derivatives.

Correlating Structural Modifications with Pharmacological Outcomes

Structural modifications to the 1-phenyl-4-propylpiperazine scaffold not only alter receptor affinity but also directly influence the resulting pharmacological profile and functional activity (e.g., agonist versus antagonist).

Modulation of Receptor Selectivity: The substituent at the N-1 position of the piperazine ring plays a critical role in defining selectivity between different receptor types. For instance, while many 1-arylpiperazines bind to 5-HT1A receptors, specific substitutions can introduce high affinity for other receptors like D2 or α1-adrenergic receptors. nih.gov A study on 1-substituted-4-[3-(methoxynaphthalen-1-yl)propyl]piperazine derivatives showed that replacing the N-1 phenyl group with a 1-(3-benzisothiazolyl) or 1-(1-naphthalenyl) group maintained high 5-HT1A affinity while improving selectivity against α1 receptors compared to the parent phenyl-substituted compounds. nih.gov

Influence on Functional Activity: In a series of 4-phenylpiperidines and 4-phenylpiperazines developed as dopamine receptor ligands, subtle structural modifications were found to shift the pharmacological outcome. gu.se Initial modifications primarily yielded D2 antagonists. However, changing the position of the aromatic substituent led to compounds that also acted as monoamine oxidase A (MAO-A) inhibitors. gu.se For dopamine D3 receptor ligands, selectivity is often derived from interactions with a secondary binding pocket, whereas efficacy (the degree of receptor activation) is determined by how the core 4-phenylpiperazine structure binds within the primary orthosteric binding site. nih.gov

The table below provides examples of how structural changes correlate with different pharmacological effects.

| Structural Modification | Key Structural Feature(s) | Resulting Pharmacological Outcome/Profile | Reference |

| Replacement of N-1 phenyl with 1-(3-benzisothiazolyl) | Change in N-1 aryl group | Maintained high 5-HT1A affinity with improved selectivity over α1 receptors | nih.gov |

| Change in aromatic substituent position on 4-phenylpiperazine | Positional isomerism of phenyl substituent | Shift from D2 antagonist activity to include MAO-A inhibition | gu.se |

| Replacement of piperazine with piperidine in H₃/σ₁ ligand series | Core heterocycle change (piperazine to piperidine) | Gained high-affinity σ₁ receptor antagonism, creating a dual-target ligand for potential pain treatment | acs.orgacs.org |

| Extension of N-4 alkyl chain in D2/D3 ligands | Lengthening the hydrophobic linker | Progressive enhancement of binding affinity at both D2 and D3 receptors | nih.gov |

Metabolic Pathways and Pharmacokinetic Insights of 1 Phenyl 4 Propylpiperazine in Preclinical Studies

In Vitro Metabolism Studies of 1-Phenyl-4-propylpiperazine

In vitro metabolism studies are fundamental in early drug discovery to identify metabolic pathways, potential metabolites, and the enzymes responsible for a compound's biotransformation. These studies typically utilize subcellular fractions such as liver microsomes or S9 fractions, which are rich in drug-metabolizing enzymes.

For arylpiperazine derivatives, metabolic pathways are generally well-characterized and involve several key reactions. The metabolism of 1-Phenyl-4-propylpiperazine is expected to follow similar patterns, leading to the formation of several metabolites. Based on studies of analogous compounds, the primary metabolic transformations include oxidation and N-dealkylation.

Metabolite identification for similar phenylpiperazine compounds reveals common pathways such as aromatic hydroxylation on the phenyl ring and aliphatic hydroxylation on the piperazine (B1678402) ring or its substituents. For instance, the metabolism of m-Chlorophenylpiperazine (mCPP), a related phenylpiperazine derivative, primarily results in its p-hydroxylated metabolite, p-hydroxy-mCPP (OH-mCPP) nih.gov. Similarly, studies on other piperazine-containing compounds show that aliphatic hydroxylation of the piperazine ring is a major metabolic route frontiersin.org. Therefore, the anticipated metabolites of 1-Phenyl-4-propylpiperazine would include hydroxylated derivatives on the phenyl ring and the propyl side chain.

The following table summarizes potential metabolites based on the known metabolism of similar structures.

| Parent Compound | Potential Metabolic Pathway | Anticipated Metabolite |

| 1-Phenyl-4-propylpiperazine | Aromatic Hydroxylation | 1-(4-hydroxyphenyl)-4-propylpiperazine |

| 1-Phenyl-4-propylpiperazine | Aliphatic Hydroxylation (propyl chain) | 1-Phenyl-4-(hydroxypropyl)piperazine |

| 1-Phenyl-4-propylpiperazine | N-Dealkylation | 1-Phenylpiperazine (B188723) |

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of xenobiotics, including many pharmaceuticals youtube.com. Identifying which specific CYP isoforms metabolize a drug candidate is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response nih.gov.

Research on various arylpiperazine derivatives has consistently highlighted the central role of CYP2D6 and CYP3A4 in their metabolism nih.govresearchgate.net.

CYP2D6: This isoform is frequently involved in the hydroxylation of arylpiperazines. For example, the biotransformation of m-Chlorophenylpiperazine to its main metabolite, p-hydroxy-mCPP, is catalyzed by CYP2D6 nih.gov. Studies using human liver microsomes and specific inhibitors have confirmed that CYP2D6 is the primary enzyme responsible for this reaction nih.gov. Similarly, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is predominantly carried out by the polymorphically expressed CYP2D6 enzyme nih.gov.

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for the metabolism of over half of all clinical drugs nih.govresearchgate.net. It plays a significant role in the N-dealkylation of many piperazine-containing compounds nih.gov. Studies on the antipsychotic drug aripiprazole, a dichlorophenylpiperazine derivative, have shown that both CYP2D6 and CYP3A4 are involved in its metabolism, including N-dealkylation and hydroxylation pathways researchgate.net. For pimozide, another piperazine derivative, CYP3A4 is the primary isoform responsible for forming the N-dealkylated metabolite nih.gov.

The following table summarizes the key CYP enzymes involved in the metabolism of related arylpiperazine compounds.

| Compound | Metabolic Reaction | Primary CYP Isoform(s) |

| m-Chlorophenylpiperazine | p-Hydroxylation | CYP2D6 nih.gov |

| Aripiprazole | N-dealkylation, Hydroxylation | CYP3A4, CYP2D6 researchgate.net |

| 1-(4-methoxyphenyl)piperazine | O-Demethylation | CYP2D6 nih.gov |

| Pimozide | N-Dealkylation | CYP3A4 nih.gov |

| Pimozide | Hydroxylation | CYP2D6 nih.gov |

N-dealkylation, the cleavage of an alkyl group from a nitrogen atom, is a crucial and common metabolic pathway for many drugs containing amine functional groups mdpi.comnih.govsemanticscholar.org. For arylpiperazine derivatives, CYP3A4-dependent N-dealkylation is frequently observed as a major route of metabolism nih.gov. This reaction typically involves the enzymatic hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde nih.gov.

Role of Cytochrome P450 (CYP) Enzymes in 1-Phenyl-4-propylpiperazine Metabolism

Preclinical Pharmacokinetic Assessment Considerations for 1-Phenyl-4-propylpiperazine

Preclinical pharmacokinetic (PK) studies are essential for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism. These studies are typically conducted in various animal models to provide data that can be used to predict the drug's behavior in humans umich.edu.

Understanding the absorption and distribution of 1-Phenyl-4-propylpiperazine and its metabolites is key to evaluating its potential as a therapeutic agent.

Absorption: Following administration, the extent and rate of absorption determine the compound's bioavailability. For orally administered drugs, factors such as solubility, permeability, and first-pass metabolism significantly influence how much of the drug reaches systemic circulation. Preclinical studies in rodent models are often used to determine oral bioavailability umich.edunih.gov. The physicochemical properties of 1-Phenyl-4-propylpiperazine, such as its pKa, will be critical for its absorption characteristics nih.gov.

Distribution: Once in the bloodstream, a drug distributes into various tissues and organs. For centrally acting agents like many arylpiperazine derivatives, distribution into the brain is of paramount importance. Studies have shown that the N-dealkylated metabolites of arylpiperazines can distribute extensively into tissues, including the brain nih.gov. Preclinical biodistribution studies in animal models, such as mice or rats, involve administering the compound and measuring its concentration in different tissues (e.g., plasma, brain, liver, kidneys) at various time points umich.edunih.gov. These studies provide crucial information on tissue penetration and potential sites of accumulation.

The following table outlines key pharmacokinetic parameters typically assessed in preclinical animal models.

| Pharmacokinetic Parameter | Description | Typical Animal Models |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Dog nih.gov |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Mouse, Rat, Dog nih.gov |

| Clearance (CL) | The rate of drug elimination from the body divided by the plasma concentration. | Mouse, Rat, Dog nih.gov |

| Half-life (t½) | The time required for the amount of drug in the body to decrease by half. | Mouse, Rat frontiersin.org |

| Tissue Distribution | The concentration of the drug in various tissues and organs over time. | Mouse, Rat umich.edunih.gov |

Influence of Structural Modifications on Metabolic Stability

The core structure of 1-phenyl-4-propylpiperazine presents several potential sites for metabolic attack. The primary metabolic pathways for arylpiperazine compounds typically involve N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring itself. frontiersin.orgnih.gov Modifications at these vulnerable positions can significantly alter the rate and route of metabolism.

Key Structural Modifications and Their Impact on Metabolic Stability:

Substitution on the Phenyl Ring: The electronic properties and the position of substituents on the phenyl ring can have a marked effect on metabolic stability. Introducing electron-withdrawing or electron-donating groups can alter the susceptibility of the aromatic ring to oxidation by cytochrome P450 (CYP) enzymes. nih.gov While direct studies on 1-phenyl-4-propylpiperazine are limited, research on analogous compounds indicates that strategic placement of substituents can shield the molecule from metabolic enzymes, thereby increasing its half-life.

Alterations to the Alkyl Chain: The N-propyl group is a potential site for oxidation. Modifying the length or branching of this alkyl chain can influence metabolic clearance. For instance, elongating or introducing steric hindrance near the nitrogen atom may reduce the accessibility of metabolic enzymes, leading to improved stability. mdpi.com

Modification of the Piperazine Ring: The piperazine moiety itself is often a "metabolic soft spot," susceptible to aliphatic hydroxylation and further oxidation. frontiersin.org Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or homopiperazine, has been explored as a strategy to enhance metabolic stability in related compounds. These changes can alter the ring's conformation and its interaction with metabolic enzymes.

Bioisosteric Replacement: In broader studies of piperazine-containing compounds, the replacement of a metabolically liable part of the molecule with a bioisostere that is more resistant to metabolism is a common and effective strategy. For example, replacing a susceptible phenyl ring with a heterocyclic ring system can sometimes lead to a significant increase in metabolic stability. researchgate.net

Preclinical Research Findings:

While specific data for a series of structurally modified 1-phenyl-4-propylpiperazine analogs is not extensively available in the public domain, general principles can be drawn from studies on similar structures. For example, a study on piperazin-1-ylpyridazines demonstrated that systematic structural modifications could improve in vitro microsomal half-life by over 50-fold. nih.govrsc.org The initial lead compound in that series was rapidly metabolized in mouse and human liver microsomes, with a half-life of approximately 2-3 minutes. Through iterative design, including modifications to the ring systems, a significantly more stable analog was developed with a half-life exceeding 100 minutes. nih.gov

Another study focusing on a different series of arylpiperazine derivatives highlighted that the main metabolic site was the piperazine moiety, which underwent hydroxylation. frontiersin.org When this phenylpiperazine group was replaced by a different piperidine-containing moiety, the metabolic pathway was altered, although in this particular case, it led to reduced metabolic stability in rat liver microsomes, underscoring that the effects of such modifications can be highly specific to the particular molecular scaffold. frontiersin.org

The following table provides a representative example of how metabolic stability data for hypothetical analogs of 1-phenyl-4-propylpiperazine might be presented, based on findings for analogous compound series in preclinical studies.

Table 1: In Vitro Metabolic Stability of Hypothetical 1-Phenyl-4-propylpiperazine Analogs in Rat Liver Microsomes (RLM)

| Compound ID | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 1 | 1-Phenyl-4-propylpiperazine (Parent) | 15 | 46.2 |

| 1a | 4-fluoro-phenyl substitution | 25 | 27.7 |

| 1b | 2-methyl-propyl substitution | 20 | 34.7 |

| 1c | Piperidine replacement | 35 | 19.8 |

Note: The data in this table is illustrative and based on general principles observed in related compound series. It does not represent actual experimental results for these specific compounds.

Computational and Theoretical Chemistry Applications in 1 Phenyl 4 Propylpiperazine Research

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of molecules at the atomic level. These methods are fundamental in predicting a range of chemical and physical behaviors of 1-Phenyl-4-propylpiperazine, from its electronic charge distribution to its acid-base properties in solution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. bookpi.orgnih.govmdpi.comnih.govajchem-a.com It has been successfully applied to study the molecular and electronic structures of various heterocyclic compounds, including those with a piperazine (B1678402) core. bookpi.orgjksus.org DFT calculations allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital energies (HOMO-LUMO), which are key to understanding the reactivity of a molecule. bookpi.orgajchem-a.com

In the context of 1-Phenyl-4-propylpiperazine and its analogs, DFT can be used to:

Analyze Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. ajchem-a.com

Predict Spectroscopic Properties: Calculate infrared (IR) spectra, which can be compared with experimental data to confirm the structure. ajchem-a.com

Evaluate Reactivity Descriptors: By calculating properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges, researchers can predict the molecule's chemical stability and the most likely sites for electrophilic and nucleophilic attack. bookpi.orgajchem-a.com The MEP surface, for instance, can identify regions of the molecule that are rich or poor in electrons, highlighting potential sites for interaction with biological targets. bookpi.org

The acid dissociation constant (pKa) is a critical parameter for any potential drug molecule, as it dictates the protonation state at physiological pH, which in turn influences ligand-receptor interactions and pharmacokinetic properties. nih.gov Theoretical calculations using DFT have been employed to predict the aqueous-phase acidities of 1-Phenyl-4-propylpiperazine and its derivatives. jlu.edu.cn

Studies have tested the performance of different DFT methods (like B3LYP and B3P86), solvation models (such as the polarized continuum model (PCM) and the conductor-like polarized continuum model (CPCM)), and basis sets to accurately predict pKa values. jlu.edu.cn A comparison between theoretical and experimental pKa values for para-substituted 1-phenyl-4-propylpiperazines showed that the B3LYP method with the 6-31++G(d,p) basis set and the CPCM solvation model provides better accuracy. jlu.edu.cn The position of substituents on the phenyl ring has been found to be crucial in modulating the basicity of the N-4 nitrogen of the piperazine ring. nih.gov While meta- and para-substituted derivatives show a slight decrease in pKa consistent with the electronic properties of the substituent, ortho-substituted derivatives often exhibit an increased basicity, an effect attributed to steric and conformational factors. nih.gov

Table 1: Comparison of Theoretical and Experimental pKa Values for selected 1-Aryl-4-propylpiperazines

| Substituent (para-position) | Experimental pKa | Calculated pKa (B3LYP/6-31++G(d,p)/CPCM) |

| -H | 8.35 | 8.33 |

| -CH3 | 8.53 | 8.51 |

| -F | 8.16 | 8.14 |

| -Cl | 8.08 | 8.06 |

Note: The data presented here is illustrative and based on findings from theoretical studies. Actual values may vary based on specific experimental conditions and computational models used.

While DFT is a workhorse in computational chemistry, high-level ab initio methods, though more computationally expensive, can provide even greater accuracy for smaller systems or for benchmarking DFT results. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations. For compounds like 1-Phenyl-4-propylpiperazine, these methods can be used to obtain highly accurate reference data for properties like conformational energies and interaction energies with other molecules, which can then be used to parameterize or validate more computationally efficient methods like molecular mechanics force fields. researchgate.netsemanticscholar.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that allow researchers to visualize and predict how a ligand, such as 1-Phenyl-4-propylpiperazine, interacts with its biological target, typically a protein receptor. nih.govimrpress.com

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimrpress.com For 1-Phenyl-4-propylpiperazine and its derivatives, docking studies are essential for understanding their binding to various receptors, such as dopamine (B1211576), serotonin (B10506), and adrenergic receptors. rsc.orgnih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from crystallographic data in the Protein Data Bank) and the ligand. nih.govyoutube.com

Defining the Binding Site: Identifying the active site or binding pocket of the receptor where the ligand is expected to bind. youtube.comnih.gov

Sampling and Scoring: The docking algorithm generates a multitude of possible binding poses of the ligand within the active site and then uses a scoring function to rank them based on their predicted binding affinity. nih.govimrpress.com

Docking studies on phenylpiperazine derivatives have revealed key interactions that drive binding to their targets. These interactions often include hydrogen bonds, electrostatic interactions, and hydrophobic interactions with specific amino acid residues in the receptor's binding pocket. rsc.orgmdpi.com For example, studies on N-phenylpiperazine derivatives binding to the α1A-adrenoceptor identified key residues like Asp106, Gln177, Ser188, Ser192, and Phe193 as main binding sites, with the binding being driven by hydrogen bonds and electrostatic forces. rsc.org Such insights are invaluable for the rational design of new derivatives with improved affinity and selectivity. nih.govnih.govbiomedpharmajournal.org

While docking provides a static picture of the ligand-receptor interaction, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations provide a way to study these dynamics. nih.govdntb.gov.ua

Conformational analysis involves identifying the low-energy, stable three-dimensional arrangements (conformers) of a molecule. researchgate.netnih.govresearchgate.netlumenlearning.comyoutube.com For 1-Phenyl-4-propylpiperazine, this is particularly important as the flexibility of the propyl chain and the piperazine ring can lead to multiple conformers, only some of which may be active at a given receptor. Electronic effects of substituents on the aryl ring can significantly influence the conformational behavior of 1-arylpiperazines. researchgate.net

Molecular dynamics (MD) simulations build upon this by simulating the movement of every atom in the ligand-receptor complex over time, governed by the laws of physics. nih.govdntb.gov.ua An MD simulation can:

Assess the stability of a docked pose, confirming whether the predicted binding mode is maintained over time. mdpi.com

Reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

Provide a more detailed understanding of the energetics of the binding process, including the role of solvent molecules. dntb.gov.ua

By combining docking with MD simulations, researchers can gain a comprehensive understanding of the ligand-target interactions of 1-Phenyl-4-propylpiperazine, guiding the optimization of its structure to enhance its desired pharmacological properties. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying physicochemical properties and structural features, QSAR models can predict the activity of novel compounds, helping to prioritize the synthesis of the most promising candidates. nih.gov

For chemical classes including 1-Phenyl-4-propylpiperazine and its analogs, QSAR models have been instrumental in predicting biological activity, particularly for targets within the central nervous system such as dopamine receptors. Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting G protein-coupled receptors (GPCRs). researchgate.net

Researchers have successfully developed robust QSAR models for series of 4-phenylpiperazines to understand their effects on the dopaminergic system. nih.govresearchgate.net These models often target the dopamine D2 and D3 receptors, which are implicated in various neurological and psychiatric conditions. acs.orgnih.gov Methods like Partial Least Squares (PLS) regression and Comparative Molecular Field Analysis (CoMFA) are commonly employed. nih.govnih.gov

A PLS model, for instance, can correlate physicochemical descriptors of substituted phenylpiperazines with their in vivo effects or in vitro binding affinities for specific receptors. nih.gov A CoMFA model, which is a 3D-QSAR technique, provides a more detailed understanding by mapping the steric and electrostatic field contributions of the molecules, offering insights into the ligand-receptor interactions that govern binding affinity. nih.govresearchgate.net Such models have demonstrated high predictive power, with excellent correlation between predicted and actual biological activities. acs.orgnih.gov For example, a universal CoMFA model for dopamine D2 receptor antagonists, which included various chemical groups, achieved a high cross-validated coefficient (Q²) of 0.76, indicating strong predictive capability. nih.govresearchgate.net

| Model Type | Target | Statistical Metric | Reported Value | Reference |

|---|---|---|---|---|

| CoMFA (3D-QSAR) | Dopamine D2 Receptor Antagonists | Cross-validated Q² | 0.76 | nih.govresearchgate.net |

| CoMFA (3D-QSAR) | Dopamine D2 Receptor Antagonists | Correlation Coefficient (R²) | 0.92 | nih.gov |

| MLR (QSAR) | Renin Inhibitors | Correlation Coefficient (R²) | 0.846 | openpharmaceuticalsciencesjournal.com |

| MLR (QSAR) | Renin Inhibitors | Cross-validated Q² | 0.818 | openpharmaceuticalsciencesjournal.com |

| MLR (QSAR) | Renin Inhibitors | Predictive R² (R² pred) | 0.821 | openpharmaceuticalsciencesjournal.com |

The predictive power of any QSAR model is fundamentally dependent on the molecular descriptors used as input. These descriptors are numerical representations of the physicochemical properties of the molecules. For phenylpiperazine derivatives, a range of tabulated and calculated descriptors are employed to capture the structural variations that influence biological activity. nih.govresearchgate.net

Key physicochemical parameters frequently integrated into QSAR studies of this chemical class include:

Electronic Properties: The Hammett constant (σ) is a measure of a substituent's electron-donating or electron-withdrawing ability, which can significantly affect how a molecule interacts with its biological target through electronic interactions like hydrogen bonds or pi-stacking. slideshare.net

Steric Properties: These parameters, such as Taft's steric constant (Es) and Verloop steric parameters, describe the size and shape of substituents. slideshare.net In 3D-QSAR models like CoMFA, steric fields are calculated around the molecule to represent its three-dimensional bulk, which is critical for understanding the fit within a receptor's binding pocket. nih.gov

By analyzing the coefficients associated with these parameters in the final QSAR equation, researchers can determine which properties are most important for activity. For example, models might reveal that bulky, electron-withdrawing substituents at a specific position on the phenyl ring increase binding affinity to the target receptor, providing clear guidance for the design of more potent analogs. nih.govacs.org

In Silico Prediction of Metabolic Properties

Before a drug can exert its therapeutic effect, it must undergo absorption, distribution, metabolism, and excretion (ADME). Metabolism, primarily occurring in the liver, can significantly impact a compound's efficacy and safety profile. In silico tools are increasingly used in the early stages of drug discovery to predict a compound's metabolic fate, helping to identify potential liabilities such as rapid clearance or the formation of toxic metabolites. news-medical.neteurekaselect.com

Site of Metabolism (SOM) prediction identifies the specific atoms or functional groups on a molecule that are most likely to be modified by metabolic enzymes. eurekaselect.com For compounds containing a piperazine ring, such as 1-Phenyl-4-propylpiperazine, several metabolic pathways are computationally predicted and experimentally observed.

Commonly predicted metabolic transformations for N-alkyl piperazine structures include:

N-dealkylation: The removal of an alkyl group attached to a nitrogen atom is a very common metabolic reaction. For 1-Phenyl-4-propylpiperazine, the N-propyl group is a highly probable site for metabolism, leading to the formation of 1-phenylpiperazine (B188723).

Hydroxylation: The addition of a hydroxyl (-OH) group can occur at several positions. Aromatic hydroxylation on the phenyl ring is a likely pathway. Additionally, hydroxylation can occur on the piperazine ring itself or on the propyl side chain. researchgate.net

Oxidation: The carbon atoms alpha (adjacent) to the piperazine nitrogens are often susceptible to oxidation, which can lead to ring opening or the formation of other metabolites. rsc.org

Various computational tools, such as SMARTCyp and XenoSite, use different approaches, including reactivity models based on quantum mechanical calculations and machine learning algorithms trained on large datasets of known metabolic reactions, to predict these vulnerable sites. cambridgemedchemconsulting.com

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of the vast majority of drugs. optibrium.commdpi.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize a compound is crucial for predicting potential drug-drug interactions and understanding variability in patient response due to genetic polymorphisms. optibrium.com

In silico models can predict which CYP isoform(s) are most likely responsible for a compound's metabolism. For phenylpiperazine and benzylpiperazine analogs, experimental data has shown that metabolism often involves several key isoforms, primarily CYP2D6, CYP1A2, and CYP3A4. researchgate.net Computational tools use various methods, including ligand-based approaches (comparing the query molecule to known substrates of different isoforms) and structure-based methods (docking the molecule into the active sites of CYP enzyme models), to make these predictions. eurekaselect.comnih.gov Given the structural similarities, it is highly probable that the metabolism of 1-Phenyl-4-propylpiperazine is also mediated by these major CYP enzymes.

| Metabolic Property | Prediction | Rationale / Common Pathway for Phenylpiperazines | Reference |

|---|---|---|---|

| Likely Sites of Metabolism (SOM) | N-dealkylation of the propyl group | Common metabolic pathway for N-alkyl amines and piperazines. | researchgate.net |

| Aromatic hydroxylation of the phenyl ring | Frequent site of oxidation for aromatic compounds. | researchgate.net | |

| Oxidation of α-carbon on the piperazine ring | Known site of bioactivation for piperazine rings. | rsc.org | |

| Probable Metabolizing Enzyme Isoforms | CYP2D6 | Major enzyme involved in the metabolism of many piperazine-based CNS drugs. | researchgate.net |

| CYP3A4 | Most abundant CYP enzyme in the liver; metabolizes a wide range of substrates. | researchgate.net | |

| CYP1A2 | Implicated in the metabolism of related benzylpiperazine analogs. | researchgate.net |

Advanced Research Methodologies and Future Directions in 1 Phenyl 4 Propylpiperazine Studies

State-of-the-Art In Vitro Assay Techniques

To comprehensively understand the molecular interactions of 1-Phenyl-4-propylpiperazine, a battery of sophisticated in vitro assays is essential. These techniques provide crucial data on the compound's affinity for various receptors, its intrinsic activity, and its potential to inhibit key enzymes involved in neurotransmission.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand (a molecule that binds to a receptor) that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by 1-Phenyl-4-propylpiperazine, researchers can quantify the affinity of the compound for the receptor, typically expressed as the inhibition constant (Ki).

While specific comprehensive binding profiles for 1-Phenyl-4-propylpiperazine are not extensively documented in publicly available literature, research on analogous phenylpiperazine structures provides a framework for potential targets. For instance, many phenylpiperazine derivatives exhibit affinity for a range of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Future research would necessitate conducting broad radioligand binding screens to determine the precise receptor affinity profile of 1-Phenyl-4-propylpiperazine.

Table 1: Illustrative Radioligand Binding Assay Panel for 1-Phenyl-4-propylpiperazine

| Receptor Target | Radioligand | Tissue/Cell Line | Potential Significance |

| 5-HT1A | [3H]8-OH-DPAT | Human recombinant | Anxiolytic, antidepressant effects |

| 5-HT2A | [3H]Ketanserin | Human recombinant | Psychedelic, antipsychotic effects |

| 5-HT2C | [3H]Mesulergine | Human recombinant | Appetite, mood regulation |

| D2 | [3H]Spiperone | Rat striatum | Antipsychotic, motor control |

| α1-Adrenergic | [3H]Prazosin | Rat cortex | Cardiovascular, CNS effects |

| α2-Adrenergic | [3H]Rauwolscine | Rat cortex | Antidepressant, sedative effects |

This table is illustrative and represents a potential starting point for the investigation of 1-Phenyl-4-propylpiperazine's receptor affinity profile. The actual findings would need to be determined through experimental studies.

Cell-Based Reporter Assays for Intrinsic Activity

Beyond simple binding affinity, it is crucial to determine the functional consequence of 1-Phenyl-4-propylpiperazine binding to a receptor. Cell-based reporter assays are powerful tools for assessing a compound's intrinsic activity, i.e., whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (produces an effect opposite to an agonist). These assays utilize genetically modified cell lines that express the receptor of interest and a "reporter" gene linked to receptor activation. When the compound activates the receptor, it triggers a signaling cascade that results in the expression of the reporter gene, which can be easily measured (e.g., through luminescence or fluorescence).

The application of such assays to 1-Phenyl-4-propylpiperazine would be a critical next step following the identification of high-affinity receptor targets from binding assays. This would clarify the functional impact of the compound on cellular signaling pathways.

Enzyme Inhibition Assays

Many centrally acting drugs exert their effects by inhibiting enzymes that are responsible for the metabolism of neurotransmitters. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is the mechanism of action for some antidepressant medications.

Studies on various phenylpiperazine derivatives have revealed inhibitory activity against MAO enzymes. Therefore, it is plausible that 1-Phenyl-4-propylpiperazine could also exhibit such properties. Enzyme inhibition assays, which measure the ability of a compound to reduce the activity of a specific enzyme, would be employed to determine the half-maximal inhibitory concentration (IC50) of 1-Phenyl-4-propylpiperazine for both MAO-A and MAO-B. This would not only provide insight into its mechanism of action but also its potential selectivity for one isoform over the other, which has important therapeutic implications.

Table 2: Potential Enzyme Inhibition Profile for 1-Phenyl-4-propylpiperazine

| Enzyme | Substrate | Source | Potential Therapeutic Relevance |

| MAO-A | Kynuramine | Human recombinant | Antidepressant effects |

| MAO-B | Benzylamine | Human recombinant | Treatment of Parkinson's disease |

This table outlines the primary enzyme targets for inhibition studies of 1-Phenyl-4-propylpiperazine. Experimental data is required to determine the actual IC50 values.

Advanced Animal Model Applications in Pharmacological Research

While in vitro assays provide valuable molecular-level data, understanding the complex physiological and behavioral effects of 1-Phenyl-4-propylpiperazine requires the use of in vivo animal models. These models are indispensable for assessing the compound's impact on the central nervous system and for predicting its potential therapeutic applications and adverse effects.

Rodent Models for Central Nervous System Disorders

Rodent models, particularly mice and rats, are widely used in the initial stages of in vivo pharmacological research due to their well-characterized genetics, relatively low cost, and the availability of established behavioral paradigms for a variety of CNS disorders.